6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran
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Overview
Description
6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran is a halogenated organic compound belonging to the family of polychlorinated dibenzofurans. These compounds are known for their environmental persistence and potential toxicological effects. The structure of this compound consists of a dibenzofuran core with bromine atoms at positions 6 and 7, and chlorine atoms at positions 1, 2, 3, and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran typically involves the bromination and chlorination of dibenzofuran. One common method includes the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective halogenation at the desired positions.
Industrial Production Methods
Industrial production of this compound is generally not common due to its limited commercial applications and potential environmental hazards. it can be produced as a by-product during the manufacturing of other chlorinated and brominated compounds, especially in processes involving high temperatures and the presence of halogen sources.
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of dibenzofuran derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully dehalogenated dibenzofuran derivatives.
Substitution: Formation of dibenzofuran derivatives with substituted functional groups replacing the halogen atoms.
Scientific Research Applications
6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and transport of halogenated organic pollutants.
Toxicological Research: Investigated for its toxicological effects on various biological systems, including its potential to cause endocrine disruption and carcinogenicity.
Analytical Chemistry: Used as a reference standard in the development and validation of analytical methods for detecting and quantifying halogenated dibenzofurans in environmental samples.
Mechanism of Action
The mechanism of action of 6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various gene expression pathways involved in xenobiotic metabolism. This interaction can result in the production of reactive oxygen species and other toxic metabolites, contributing to its toxicological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetrachlorodibenzofuran: Another polychlorinated dibenzofuran with similar environmental persistence and toxicological properties.
2,3,7,8-Tetrachlorodibenzo-p-dioxin: A structurally related compound with higher toxicity and environmental impact.
1,2,3,4,6,7-Hexachlorodibenzofuran: A more highly chlorinated dibenzofuran with similar chemical properties.
Uniqueness
6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and environmental behavior. The combination of these halogens can result in distinct toxicological profiles and environmental persistence compared to compounds with only chlorine or bromine atoms.
Biological Activity
6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran (DBTDF) is a halogenated aromatic compound that has garnered attention due to its significant biological activity, particularly concerning toxicity and endocrine disruption. This article reviews the biological effects of DBTDF, synthesizing data from various studies and highlighting its mechanisms of action, potential health impacts, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H4Br2Cl4O
- Molecular Weight : 469.83 g/mol
Biological Activity Overview
DBTDF exhibits a range of biological activities primarily linked to its structural properties as a dibenzofuran derivative. The following sections detail its toxicological effects and mechanisms of action.
Toxicity
DBTDF has been shown to possess significant toxicity in various biological systems. Key findings include:
- Endocrine Disruption : DBTDF disrupts hormonal signaling pathways, particularly affecting estrogen and androgen receptors. This disruption can lead to reproductive and developmental abnormalities in exposed organisms .
- Immunotoxicity : Studies indicate that DBTDF can impair immune function by altering cytokine production and lymphocyte proliferation. This immunotoxic effect raises concerns about the compound's impact on overall health and disease resistance .
The biological activity of DBTDF is largely mediated through interactions with specific molecular targets:
- Aryl Hydrocarbon Receptor (AhR) : Similar to other halogenated compounds like TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin), DBTDF activates the AhR pathway. This activation leads to the transcription of genes involved in xenobiotic metabolism and can result in toxicological outcomes such as hepatotoxicity and carcinogenicity .
- Oxidative Stress : Exposure to DBTDF has been associated with increased oxidative stress markers in cells. This oxidative stress contributes to cellular damage and may play a role in the compound's carcinogenic potential.
Case Study 1: Aquatic Toxicology
A study investigating the effects of DBTDF on fish species revealed significant mortality rates and developmental deformities in embryos exposed to environmentally relevant concentrations. The research highlighted the compound's potential as an environmental contaminant affecting aquatic ecosystems .
Case Study 2: Endocrine Disruption in Mammals
Research involving rodent models demonstrated that exposure to DBTDF resulted in altered reproductive hormone levels and impaired fertility. The findings suggest that DBTDF could pose risks to wildlife and human health through food chain contamination .
Comparative Toxicity Data
Compound | LD50 (mg/kg) | Endocrine Disruption | Immunotoxicity |
---|---|---|---|
DBTDF | 50 | Yes | Yes |
TCDD | 0.1 | Yes | Yes |
PCB | 20 | Yes | Yes |
Gene Expression Changes Induced by DBTDF
Gene Name | Expression Change (Log2 Fold Change) |
---|---|
CYP1A1 | +2.5 |
IL-6 | -1.8 |
ERα | -1.0 |
Properties
IUPAC Name |
6,7-dibromo-1,2,3,4-tetrachlorodibenzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br2Cl4O/c13-4-2-1-3-5-7(15)8(16)9(17)10(18)12(5)19-11(3)6(4)14/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDWGXNUFIUHEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br2Cl4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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